![molecular formula C16H31NO2 B14195783 N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine CAS No. 920280-86-0](/img/structure/B14195783.png)
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a cyclohexane ring substituted with a cyclohexyl group and a 2-methoxyethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Introduction of the 2-Methoxyethoxy Methyl Group: This step involves the reaction of a suitable precursor with 2-methoxyethanol under basic conditions to form the 2-methoxyethoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of raw materials such as cyclohexylmagnesium bromide, 2-methoxyethanol, and ammonia.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Purification of the final product through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Regulation of gene expression through interaction with transcription factors or epigenetic modifications.
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in the production of rubber chemicals and pharmaceuticals.
N-Cyclohexyl-4-[(2-methoxyphenoxy)methyl]cyclohexan-1-amine: A structurally similar compound with a phenoxy group instead of a methoxyethoxy group, used in research for its potential biological activities.
4-Methylcyclohexanamine: A methyl-substituted cyclohexylamine, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
920280-86-0 |
|---|---|
Formule moléculaire |
C16H31NO2 |
Poids moléculaire |
269.42 g/mol |
Nom IUPAC |
N-cyclohexyl-4-(2-methoxyethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H31NO2/c1-18-11-12-19-13-14-7-9-16(10-8-14)17-15-5-3-2-4-6-15/h14-17H,2-13H2,1H3 |
Clé InChI |
YXPFGZKSJWOYKA-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


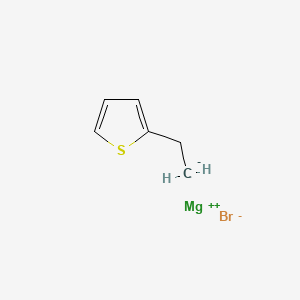
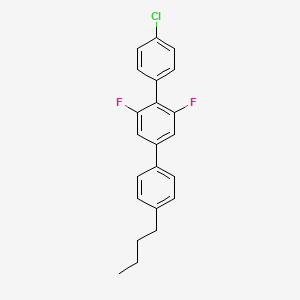



![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
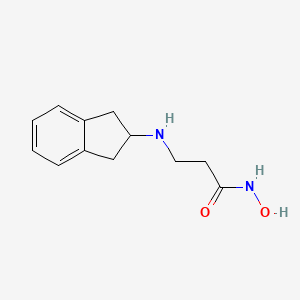
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
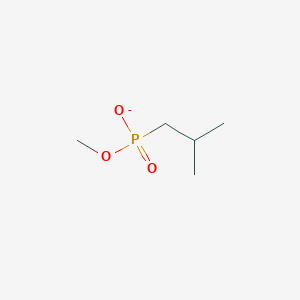
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
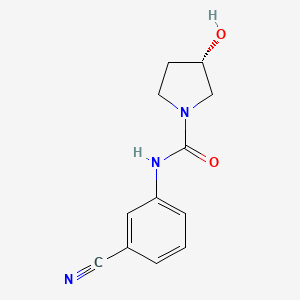
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
